6-Ethoxy-2(3H)-benzothiazolone
Overview
Description
6-Ethoxy-2(3H)-benzothiazolone is an organic compound with the molecular formula C9H9NOS. It belongs to the class of benzothiazolones, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2(3H)-benzothiazolone typically involves the reaction of 2-aminothiophenol with ethyl chloroformate. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the benzothiazolone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2(3H)-benzothiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Halogenated benzothiazolones, nitrobenzothiazolones.
Scientific Research Applications
6-Ethoxy-2(3H)-benzothiazolone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2(3H)-benzothiazolone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
6-Methoxy-2(3H)-benzothiazolone: Similar structure with a methoxy group instead of an ethoxy group, used in organic synthesis.
2-Aminobenzothiazole: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
Uniqueness
6-Ethoxy-2(3H)-benzothiazolone is unique due to its ethoxy substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Biological Activity
6-Ethoxy-2(3H)-benzothiazolone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas, particularly focusing on its anticancer, neuroprotective, and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves the condensation of ethyl 2-aminobenzenethiol with ethyl acetoacetate or similar precursors, followed by cyclization to form the benzothiazolone ring. Various synthetic routes have been explored to optimize yield and purity, often utilizing different catalysts or reaction conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a series of benzothiazolone analogs were evaluated for their cytotoxic effects against various cancer cell lines. The compound exhibited significant activity against endothelial cells involved in vasculogenesis, demonstrating an IC50 value of 0.13 µM in inhibiting cell proliferation and migration .
Table 1: Anticancer Activity of Benzothiazolone Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | EA.hy926 (endothelial) | 0.13 | Inhibits microtubule dynamics |
26Z | HT-29 | 0.008 | Induces G2/M arrest and spindle multipolarity |
26Z | MDA-MB-231 | 1.35 | Promotes aneuploidy leading to cell death |
26Z | MCF-7 | 2.42 | Disrupts pre-existing vasculature |
These findings suggest that the compound's mechanism involves disrupting microtubule formation, which is crucial for cell division and migration, thereby offering a potential therapeutic strategy for cancer treatment.
Neuroprotective Activity
This compound has also been investigated for its neuroprotective properties. It acts as a ligand for sigma receptors, which are implicated in various neurological disorders. Compounds derived from benzothiazolone showed selective affinity for sigma1 receptors, which could modulate neurotransmission and provide neuroprotective effects against excitotoxicity .
Table 2: Sigma Receptor Affinity of Benzothiazolone Derivatives
Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Selectivity Ratio (Sigma2/Sigma1) |
---|---|---|---|
Compound 1 | 0.6 | 17.4 | 29 |
Compound 2 | 2.3 | 200 | 87 |
The selectivity towards sigma receptors indicates potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Activity
The antimicrobial activity of benzothiazolone derivatives has been documented, with several compounds exhibiting significant inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Case Studies
A notable case study involving the application of benzothiazolone derivatives in cancer therapy demonstrated their efficacy when used in combination with other chemotherapeutic agents. In preclinical trials, these combinations led to enhanced apoptosis in resistant cancer cell lines, suggesting a promising avenue for overcoming drug resistance in cancer treatment .
Properties
IUPAC Name |
6-ethoxy-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-6-3-4-7-8(5-6)13-9(11)10-7/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNGOOZIXBRRQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428815 | |
Record name | 6-ETHOXY-2(3H)-BENZOTHIAZOLONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72680-01-4 | |
Record name | 6-ETHOXY-2(3H)-BENZOTHIAZOLONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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